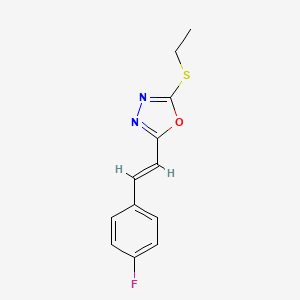![molecular formula C13H16ClFO2 B12838578 2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane](/img/structure/B12838578.png)
2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane is a chemical compound that belongs to the class of dioxanes. Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms. This particular compound features a chloro-fluoro-phenyl group and a propyl group attached to the dioxane ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-fluoro-benzaldehyde with propyl glycol in the presence of an acid catalyst to form the dioxane ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloro and fluoro groups to hydrogen atoms, resulting in a less substituted dioxane.
Substitution: The chloro and fluoro groups can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of less substituted dioxanes.
Substitution: Formation of substituted dioxanes with various functional groups.
Scientific Research Applications
2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and fluoro groups can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-3-fluoro-phenyl)-5-methyl-[1.3]dioxane
- 2-(4-Chloro-3-fluoro-phenyl)-5-ethyl-[1.3]dioxane
- 2-(4-Chloro-3-fluoro-phenyl)-5-butyl-[1.3]dioxane
Uniqueness
2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups, along with the propyl chain, provides a distinct set of properties that can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C13H16ClFO2 |
|---|---|
Molecular Weight |
258.71 g/mol |
IUPAC Name |
2-(4-chloro-3-fluorophenyl)-5-propyl-1,3-dioxane |
InChI |
InChI=1S/C13H16ClFO2/c1-2-3-9-7-16-13(17-8-9)10-4-5-11(14)12(15)6-10/h4-6,9,13H,2-3,7-8H2,1H3 |
InChI Key |
ZQOAQMFIHWUVCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1COC(OC1)C2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chloroform;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene](/img/structure/B12838496.png)

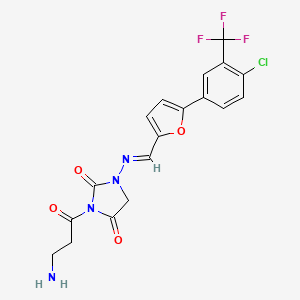
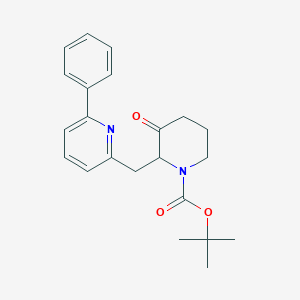
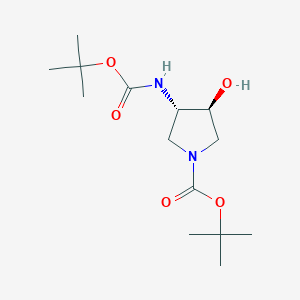
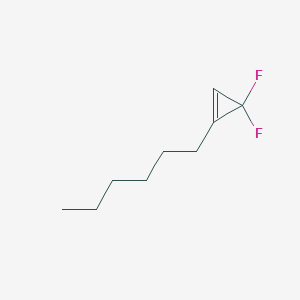
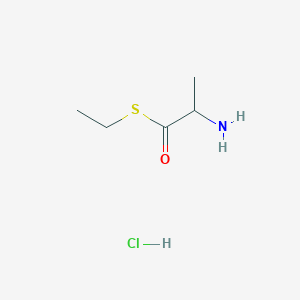
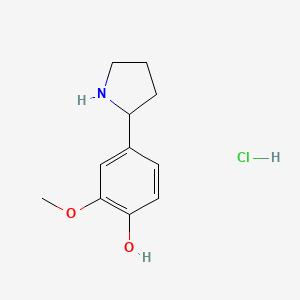

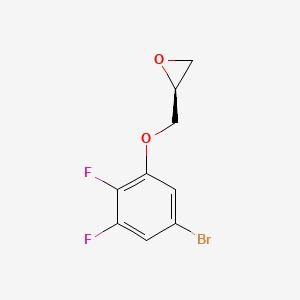

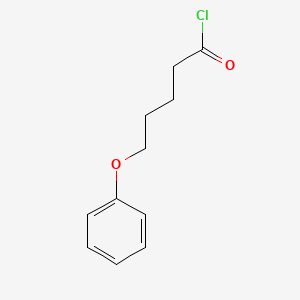
![2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)-N-(2-((furan-2-ylmethyl)thio)ethyl)acetamide](/img/structure/B12838590.png)
